Diisotridecylamine

Description

Significance of Long-Chain Secondary Amines in Applied Chemistry

Long-chain secondary amines are a class of organic compounds derived from ammonia (B1221849) where two hydrogen atoms are replaced by long alkyl or aryl groups. solubilityofthings.com These compounds are instrumental in numerous industrial and biological processes. Their utility stems from the presence of a nitrogen atom with a lone pair of electrons, which confers basicity and nucleophilicity, and the long hydrocarbon chains that provide hydrophobicity. uni-tuebingen.de

The significance of long-chain secondary amines lies in their versatility. They are widely used as:

Surfactants and Emulsifiers: The dual nature of a polar amine head and a nonpolar hydrocarbon tail allows them to reduce surface tension and stabilize emulsions.

Corrosion Inhibitors: They form a protective film on metal surfaces, preventing corrosive substances from coming into contact with the metal. lookchem.cominspenet.com

Lubricant Additives: Their ability to form durable films on surfaces reduces friction and wear in machinery. google.com

Intermediates in Chemical Synthesis: They serve as building blocks for the production of a wide range of other chemicals, including more complex amines, quaternary ammonium (B1175870) salts, and amine oxides. google.comlookchem.com

Extraction Agents: In hydrometallurgy, they are used for the selective extraction of metal ions from aqueous solutions. google.com

The length and branching of the alkyl chains significantly influence the physical and chemical properties of these amines, such as their solubility, boiling point, and steric hindrance, allowing for the fine-tuning of their performance in specific applications. uni-tuebingen.de

Evolution of Research Trajectories for Diisotridecylamine

Research into Diisotridecylamine has evolved from basic synthesis and characterization to more specialized and application-driven investigations. Early studies likely focused on establishing efficient methods for its production, primarily through the reaction of isotridecyl alcohol with ammonia over a catalyst. google.com

More recent research has shifted towards exploring its utility in specific, high-value applications. A notable area of investigation is its use as a corrosion inhibitor, particularly in metalworking fluids. lookchem.com Another significant research trajectory has been its application as a lubricant additive. For instance, its derivative, diisotridecylamine molybdate (B1676688), has been studied for its potential to enhance the performance and protection of lubricants in electric and hybrid vehicles. google.comwipo.int

Furthermore, the role of Diisotridecylamine as an extractant in solvent extraction processes for metal separation continues to be an area of academic and industrial interest. google.com The branched nature of its alkyl chains can offer unique selectivity and phase separation characteristics compared to linear amines.

Scope and Academic Relevance of Diisotridecylamine Investigations

The academic relevance of Diisotridecylamine stems from its complex chemical nature and its wide array of potential applications. Investigations into this compound contribute to a deeper understanding of structure-property relationships in long-chain amines. For example, studying the impact of its isomeric purity and the specific branching of the isotridecyl groups on its performance as a corrosion inhibitor or lubricant additive provides valuable insights for the design of new and improved functional molecules.

From an academic perspective, Diisotridecylamine serves as a model compound for studying the mechanisms of:

Corrosion Inhibition: Understanding how the molecule adsorbs onto metal surfaces and forms a protective barrier. scielo.org.mx

Lubrication: Investigating the tribological films formed by its derivatives under various conditions.

Solvent Extraction: Elucidating the complexation and phase transfer mechanisms of metal ions. uchicago.edu

The synthesis of Diisotridecylamine itself presents interesting academic challenges, such as catalyst development for improved selectivity and yield. google.com The study of its various isomers and their distinct properties is also a pertinent area of research. libretexts.orgrsc.orgwikipedia.org The continued investigation of Diisotridecylamine is therefore crucial for advancing the fields of materials science, industrial chemistry, and chemical engineering.

Chemical and Physical Properties of Diisotridecylamine

Diisotridecylamine is a colorless to light yellow liquid with a characteristic amine odor. google.com Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₆H₅₅N |

| Molecular Weight | 381.72 g/mol |

| CAS Number | 57157-80-9 |

| Appearance | Colorless to light yellow liquid |

| Density | 0.816 g/cm³ at 25°C |

| Boiling Point | 455.2°C at 760 mmHg |

| Flash Point | 157.8°C |

| Refractive Index | 1.451 |

Data sourced from vulcanchem.comhzoceanchem.com

Diisotridecylamine's high molecular weight and long, branched alkyl chains result in a high boiling point and low volatility. vulcanchem.com It is highly lipophilic, meaning it has a strong affinity for organic solvents and is only slightly soluble in water. vulcanchem.com The presence of a secondary amine group allows for moderate hydrogen bonding capabilities. vulcanchem.com

Synthesis and Manufacturing Processes

The primary industrial synthesis of Diisotridecylamine involves the reductive amination of isotridecyl alcohol. In a typical process, isotridecyl alcohol is reacted with ammonia in the presence of a catalyst at elevated temperatures and pressures. google.com

A common method employs a copper-nickel supported catalyst. The process generally involves the following steps:

Isotridecyl alcohol and the catalyst are charged into a high-pressure reactor.

The reactor is purged with nitrogen to remove air.

Liquid ammonia and hydrogen are introduced into the reactor.

The temperature is raised to 120-250°C and the pressure to 3-10 MPa, with continuous stirring for 5-15 hours.

After the initial reaction, the temperature is reduced, and hydrogen is continuously introduced to replace the ammonia. The reaction continues for another 1-10 hours at a higher temperature of 180-240°C.

The reactor is then cooled, and the pressure is released.

The catalyst is removed by filtration, and the resulting filtrate is distilled to obtain purified Diisotridecylamine. google.com

This method is reported to have the advantages of being a simple process with low cost and high yield. google.com

Industrial Applications of Diisotridecylamine

The unique properties of Diisotridecylamine make it a valuable component in several industrial applications.

Role as a Corrosion Inhibitor

Diisotridecylamine is utilized as a corrosion inhibitor, particularly in metalworking fluids. lookchem.com Corrosion inhibitors are substances that, when added in small concentrations to an environment, reduce the corrosion rate of a metal exposed to that environment. inspenet.com They typically function by forming a protective film on the metal surface, which acts as a barrier to corrosive agents. inspenet.comscielo.org.mx The long alkyl chains of Diisotridecylamine contribute to the formation of a persistent, hydrophobic layer on the metal, effectively repelling water and other corrosive elements.

Functionality as a Lubricant Additive

In the lubrication industry, Diisotridecylamine and its derivatives serve as important additives. google.com A notable example is diisotridecylamine molybdate, a molybdenum-amine complex. google.comwipo.int This additive has been shown to improve the extreme pressure (EP) performance and reduce component wear in lubricants. google.com It can also enhance the protection of yellow metals and is particularly being explored for use in lubricants for electric and hybrid vehicles. google.comwipo.int The formation of a protective film on metal surfaces by these additives helps to minimize friction and prevent damage under high load conditions. google.com

Application in Solvent Extraction

Diisotridecylamine is employed as an extractant in solvent extraction, a process used to separate components from a liquid mixture. google.compscengineering.com In hydrometallurgy, for instance, it can be used for the selective extraction of precious metals. google.com Solvent extraction relies on the differential solubility of a substance in two immiscible liquids, typically an aqueous phase and an organic phase. uchicago.edu The lipophilic nature of Diisotridecylamine makes it an effective carrier for certain metal ions, facilitating their transfer from the aqueous phase to the organic phase. vulcanchem.com The branched structure of the alkyl chains can influence the selectivity of the extraction process.

Properties

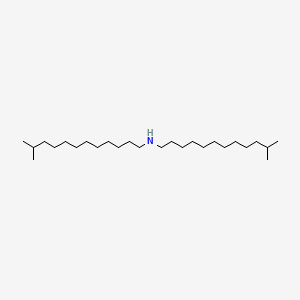

IUPAC Name |

11-methyl-N-(11-methyldodecyl)dodecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H55N/c1-25(2)21-17-13-9-5-7-11-15-19-23-27-24-20-16-12-8-6-10-14-18-22-26(3)4/h25-27H,5-24H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFPVMWVLDSWKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCNCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H55N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205792 | |

| Record name | Adogen 283 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57157-80-9 | |

| Record name | Adogen 283 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057157809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adogen 283 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisotridecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Diisotridecylamine

Catalytic Pathways for Diisotridecylamine Synthesis

The industrial production of long-chain amines such as diisotridecylamine relies heavily on catalytic processes that ensure high efficiency, selectivity, and atom economy. csic.esnih.gov The synthesis typically starts from long-chain alcohols or aldehydes/ketones. Catalytic pathways are broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages and operational characteristics. ethz.chresearchgate.net

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. chemistrystudent.comwikipedia.org For the synthesis of long-chain amines, transition-metal complexes, particularly those based on ruthenium and iridium, are prominent. researchgate.net These catalysts often operate via a "hydrogen borrowing" or "hydrogen auto-transfer" mechanism. researchgate.net

In this process, a primary alcohol is first dehydrogenated by the metal complex to form an aldehyde intermediate. researchgate.net This aldehyde then reacts with an amine (like ammonia (B1221849) or a primary amine) to form an imine, which is subsequently hydrogenated by the same catalyst using the hydrogen that was "borrowed" in the initial step. researchgate.netmasterorganicchemistry.com The direct amination of alcohols with ammonia is a highly atom-economical route to primary amines, which can then be further alkylated to secondary amines like diisotridecylamine. google.comgoogle.com

Key research findings in this area include the development of pincer-type ruthenium complexes that are highly active for the direct amination of alcohols. google.com These reactions can often be performed in various solvents, or even neat, highlighting their versatility. google.com The choice of ligands, such as phosphines and N-heterocyclic carbenes, is crucial for tuning the catalyst's activity and selectivity. acs.orgtu-darmstadt.de

Table 1: Comparison of Homogeneous Catalyst Systems for Amine Synthesis

| Catalyst Type | Typical Metals | Ligands | Advantages | Disadvantages |

|---|---|---|---|---|

| Pincer Complexes | Ruthenium (Ru) | PNP, PNN | High activity, stability, atom economy google.com | Cost of precious metals |

| Xantphos-based | Ruthenium (Ru) | Bidentate phosphines | Good yields for direct amination google.com | Catalyst/product separation can be difficult ethz.ch |

This table provides an interactive overview of different homogeneous catalyst systems relevant to long-chain amine synthesis.

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. wikipedia.orgeolss.net This approach is often favored in large-scale industrial processes due to the ease of catalyst separation from the product stream and the potential for catalyst recycling. researchgate.netresearchgate.net

The synthesis of long-chain amines via heterogeneous catalysis often involves the reductive amination of aldehydes or ketones, or the direct amination of alcohols over supported metal catalysts. tandfonline.comrsc.org Common metals used include nickel, cobalt, copper, palladium, and platinum, supported on materials like alumina (B75360), silica (B1680970), or carbon. csic.esrsc.org For example, cobalt supported on silica has shown significant activity in the hydrogenation of nitro compounds to amines. rsc.org

Table 2: Overview of Heterogeneous Catalysts in Amine Production | Catalyst | Support Material | Reactants | Key Features | | --- | --- | --- | --- | | Nickel (e.g., Raney Ni) | Aluminum | Nitriles, Carbonyls | Widely used, cost-effective wikipedia.orgrsc.org | Requires careful handling | | Cobalt (Co) | Silica (SiO2), Alumina (Al2O3) | Nitro compounds, Alcohols rsc.org | Good performance for hydrogenation rsc.org | Can require high temperatures | | Palladium (Pd) / Platinum (Pt) | Carbon (C) | Carbonyls, Nitro compounds | High activity, good selectivity csic.es | High cost, potential for poisoning | | Copper Chromite | None (bulk) | Amides | Used under drastic conditions csic.es | Environmental concerns with chromium |

This interactive table summarizes common heterogeneous catalysts used in the synthesis of amines.

Homogeneous Catalysis Approaches for Amine Production

Functionalization Strategies for Diisotridecylamine Derivatives

Once synthesized, diisotridecylamine can be chemically modified to create derivatives with tailored properties. Its secondary amine functionality (N-H bond) is the primary site for these transformations.

N-Alkylation involves the replacement of the hydrogen atom on the nitrogen with an alkyl group, converting the secondary amine into a tertiary amine. wikipedia.org This is typically achieved by reacting diisotridecylamine with an alkylating agent, such as an alkyl halide, in an SN2 reaction. libretexts.orgmsu.edu The reactivity follows the order of primary > secondary > tertiary amine, and the choice of base and solvent is critical to facilitate the reaction and neutralize the acid byproduct. wikipedia.org A greener alternative involves the reaction with alcohols, where water is the only byproduct, often requiring a catalyst. wikipedia.org

N-Acylation is the reaction of diisotridecylamine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. researchgate.net This reaction is generally very efficient. A base, such as triethylamine (B128534) or pyridine, is often added to scavenge the HCl generated when using acyl chlorides. researchgate.net The resulting N,N-diisotridecylamide has significantly different chemical properties compared to the parent amine, lacking the basicity and nucleophilicity of the nitrogen atom due to the electron-withdrawing nature of the adjacent carbonyl group.

The bifunctional nature of molecules derived from or related to diisotridecylamine allows for their use as monomers in the synthesis of larger molecular architectures.

Macrocycles , large cyclic molecules, can be synthesized using reactions that involve amine functionalities. mdpi.comrug.nl For instance, a diamine derivative could be reacted with a dicarboxylic acid chloride under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization, forming a large macrolactam. nih.gov The formation of imine-containing macrocycles through condensation of diamines and dialdehydes is another common strategy, with the resulting imines often being reduced to stable amine linkages. mdpi.com

Polymers can be formed by reacting difunctional monomers containing amine groups. For example, a diamine can undergo polycondensation with a diacyl chloride to form a polyamide, or with epichlorohydrin (B41342) to form polyamines. researchgate.netvt.edu The long, branched alkyl chains of a diisotridecyl-containing monomer would impart significant flexibility and lipophilicity to the resulting polymer backbone. Acyclic diene metathesis (ADMET) polymerization is another modern technique that could be used with appropriately functionalized diene monomers derived from diisotridecylamine to create novel degradable polyesters or other polymers. nih.gov

N-Alkylation and N-Acylation Reactions for Modifying Amine Structure

Mechanistic Insights into Diisotridecylamine Formation Reactions

Understanding the reaction mechanism is crucial for optimizing the synthesis of diisotridecylamine. The most probable synthetic route is the reductive amination of isotridecanal or di(isotridecyl) ketone.

Reductive amination is a two-step process that occurs in one pot. tandfonline.comacs.org

Imine/Enamine Formation: The reaction begins with the nucleophilic attack of an amine (e.g., ammonia or isotridecylamine) on the carbonyl carbon of an aldehyde or ketone (e.g., isotridecanal). This is followed by dehydration to form an imine (or an enamine). masterorganicchemistry.com This step is typically acid-catalyzed to facilitate the loss of water. acs.org

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. rsc.org This reduction can be achieved using various methods, including catalytic hydrogenation (H₂ with a metal catalyst like Ni, Pd/C) or chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). tandfonline.comacs.org STAB is particularly mild and selective for reducing imines in the presence of unreacted aldehydes. acs.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Diisotridecylamine |

| Ammonia |

| Isotridecylamine |

| Isotridecanal |

| Di(isotridecyl) ketone |

| Raney nickel |

| Sodium borohydride |

| Sodium triacetoxyborohydride |

| Triethylamine |

| Pyridine |

| Epichlorohydrin |

| Acetic acid |

| Ruthenium |

| Iridium |

| Nickel |

| Cobalt |

| Copper |

| Palladium |

Reaction Kinetics and Selectivity Control in Amine Synthesis

The synthesis of secondary amines like diisotridecylamine is often accomplished via catalytic reductive amination of carbonyl compounds or the direct amination of alcohols. robinsonbrothers.uk The kinetics of these reactions and the control of selectivity are paramount to maximizing the yield of the desired product while minimizing side reactions, such as over-alkylation to tertiary amines. kanto.co.jpmasterorganicchemistry.com

The study of reaction kinetics provides a molecular-level understanding of how changes in reaction conditions affect the rate of product formation. libretexts.org For amine synthesis, key parameters influencing kinetics include temperature, pressure, catalyst type and concentration, and reactant concentrations. rsc.org Kinetic models for complex reactions, such as the synthesis of pharmaceutical precursors, are developed by tracking the concentration of reactants and products over time to determine rate constants and reaction orders. rsc.org In the context of catalytic amination, kinetic analysis of the amination of phenolics has shown reaction orders between 0.4 and 0.7 for H₂, indicating dissociative adsorption of hydrogen on the catalyst surface, and an order of 0.4 for the amine, suggesting its role as a surface-abundant species. mdpi.com

Selectivity control is a significant challenge in the synthesis of secondary amines. The primary competing pathway is the subsequent reaction of the secondary amine product with another molecule of the carbonyl compound (or alcohol) to form a tertiary amine. kanto.co.jp Achieving high selectivity for the secondary amine often relies on the strategic selection of catalysts and the fine-tuning of reaction conditions.

Several strategies are employed to enhance selectivity:

Catalyst Design: Iridium-based catalysts with picolinamide (B142947) ligands have been developed specifically to obtain secondary amines with high selectivity, preventing the over-alkylation that can be problematic with other catalysts. kanto.co.jp Similarly, rhodium and palladium catalysts are effective, but their selectivity can be highly dependent on the supporting ligands and reaction conditions. mdpi.comnih.gov

Reaction Conditions: The concentration of the aminating agent (e.g., ammonia or a primary amine) and hydrogen pressure are critical variables. mdpi.com In the catalytic amination of phenol (B47542) to produce cyclohexylamine (B46788) derivatives, increasing the initial amine concentration had a favorable effect on selectivity for the desired secondary amine, dicyclohexylamine (B1670486). mdpi.com

Use of Additives: In some catalytic systems, the addition of small amounts of additives can switch the reaction pathway and control selectivity between different reduction products. rsc.org

The following table, based on data for the synthesis of dicyclohexylamine (a model for bulky secondary amines), illustrates the impact of reactant concentration on conversion and selectivity.

Table 1: Effect of Cyclohexylamine Concentration on the Reductive Amination of Phenol Data adapted from a study on Pd/C catalysts, illustrating principles of selectivity control. mdpi.com

| Initial Cyclohexylamine Concentration (mol/L) | Phenol Conversion (%) | Selectivity to Dicyclohexylamine (%) |

|---|---|---|

| 0.15 | ~20 | ~80 |

| 0.40 | ~50 | >95 |

Stereochemical Considerations in Hindered Amine Construction

The construction of sterically hindered amines involves significant stereochemical challenges, primarily due to the bulky substituents surrounding the nitrogen atom. chimia.ch In the case of diisotridecylamine, the term "isotridecyl" refers to a complex mixture of branched C13 isomers. This inherent isomerism in the feedstock (e.g., isotridecanol (B73481) or isotridecanal) is the principal stereochemical consideration, meaning the final product is not a single chemical entity but a complex mixture of diastereomers and enantiomers.

The synthesis of sterically hindered amines is often impeded by the bulky groups that can slow down the nucleophilic attack of the amine or the approach of reagents to the reaction center. chimia.chfiveable.me Overcoming this steric hindrance is a key focus in synthetic methodology development. rsc.orgresearchgate.net For instance, Rh- and Ru-catalyzed direct reductive amination of ketones has been developed as an atom-economical method for synthesizing sterically hindered tertiary amines. rsc.org

While the industrial synthesis of diisotridecylamine does not aim for a single stereoisomer, the principles of asymmetric synthesis are crucial for understanding and controlling reactions where stereocenters are formed. In many academic and pharmaceutical contexts, the goal is to produce a single enantiomer or diastereomer. sfu.ca This is often achieved through:

Chiral Catalysts: Transition metal catalysts combined with chiral ligands can guide the reaction to selectively produce one stereoisomer over another. sfu.ca

Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.

Enzymatic Transformations: Enzymes like imine reductases (IREDs) and reductive aminases (RedAms) offer high selectivity in the production of chiral amines and are used in industrial processes. rsc.org

The following table presents illustrative data from a study on asymmetric synthesis, demonstrating how the choice of a chiral catalyst can influence the stereochemical outcome in the formation of a hindered amine derivative.

Table 2: Stereochemical Outcome in a Catalyzed Asymmetric Diels-Alder Reaction for Amine Precursor Synthesis Data adapted from a study using chiral tetrahydroquinolines as catalysts in the iminium ion-promoted Diels-Alder reaction, illustrating principles of stereocontrol. sfu.ca

| Chiral Catalyst | Reactants | Product Enantiomeric Ratio (e.r.) |

|---|---|---|

| Chiral Tetrahydroquinoline Derivative 1 | Cinnamaldehyde + Cyclopentadiene | 70:30 |

| Chiral Tetrahydroquinoline Derivative 2 | Cinnamaldehyde + Cyclopentadiene | 79:21 |

These examples highlight the sophisticated control that can be exerted over stereochemistry in amine synthesis. For an industrial product like diisotridecylamine, the focus remains on achieving high conversion and selectivity for the correct constitutional isomer class, while acknowledging the inherent complexity of the stereoisomeric mixture produced.

Diisotridecylamine in Advanced Separation Science and Hydrometallurgy

Fundamental Principles of Liquid-Liquid Extraction Mediated by Diisotridecylamine

Liquid-liquid extraction, also known as solvent extraction, is a fundamental separation technique used to isolate and purify compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.comwikipedia.orgorganomation.com The process involves the transfer of a target substance from one liquid phase to another. wikipedia.org This transfer is driven by the chemical potential, aiming for a more stable energetic state. wikipedia.org Diisotridecylamine (DITDA) serves as a key component in the organic phase in various hydrometallurgical applications, facilitating the selective extraction of metal ions. The efficiency of this process is governed by the partition coefficient, which describes the ratio of the concentration of a substance in the two phases.

Ion-Association Extraction Mechanisms with Amines

In the realm of hydrometallurgy, amine-based extractants like DITDA primarily operate through an ion-association mechanism. researchgate.net This mechanism is particularly effective for extracting negatively charged metal complexes from aqueous solutions. mdpi.com The process begins with the protonation of the amine in the organic phase by an acid from the aqueous phase. This creates a bulky, organic-soluble cation. This cationic amine then forms an ion pair with the anionic metal complex present in the aqueous phase, facilitating its transfer into the organic phase. mdpi.com

The general representation of this equilibrium can be described as:

[Amine]org + H+aq + [MetalComplex]-aq ⇌ [AmineH+•MetalComplex-]org

Where 'Amine' represents the diisotridecylamine molecule, 'MetalComplex' is the anionic metal species, and the subscripts 'org' and 'aq' denote the organic and aqueous phases, respectively. Studies have shown that for the extraction of species like aurocyanide, the mechanism involves the formation of such ion pairs. researchgate.netmdpi.com The stability and formation of these ion pairs are influenced by factors such as the pH of the aqueous phase, the concentration of the amine, and the nature of the diluent used in the organic phase. researchgate.net

Solvation Extraction Models in Biphasic Systems

The choice of diluent (e.g., kerosene, toluene) can significantly impact the extraction efficiency by altering the solvation power of the organic phase. whiterose.ac.ukresearchgate.net Some models propose a combined ion-association and solvation mechanism, where the modifier molecules also participate in the extracted species. The solvation parameter model is a tool used to describe and predict the partitioning of solutes between two phases, which is vital for selecting the optimal solvent for liquid-liquid extraction. whiterose.ac.uk The addition of modifiers, such as long-chain alcohols, can improve the solvation of the acid-amine complex, thereby increasing extraction yields. mdpi.com

Selective Extraction of Metal Ions Using Diisotridecylamine-Based Systems

Diisotridecylamine has demonstrated utility in the selective separation of various metal ions from complex aqueous solutions, a critical step in hydrometallurgical processing.

Rare Earth Element Separation Methodologies

The separation of rare earth elements (REEs) is notoriously challenging due to their similar chemical properties. upenn.eduacs.org Solvent extraction is a primary industrial method for their separation and purification. google.com While specific data on the direct use of Diisotridecylamine for REE separation is not extensively detailed in the provided search results, the principles of amine extraction are relevant. Amine extractants are used in processes to separate REEs from other elements. The selectivity in these systems is often achieved by carefully controlling the aqueous phase chemistry, such as the concentration of complexing agents and the pH, which influences the formation of specific anionic REE complexes that can then be extracted.

Researchers are continuously exploring new extractants and methods to improve the selectivity and efficiency of REE separation to reduce the environmental impact of traditional processes that often use toxic solvents like kerosene. upenn.eduutoronto.ca

Actinide and Transuranic Element Recovery Processes

The recovery of actinides and transuranic elements from used nuclear fuel and other radioactive waste is crucial for waste management and potential recycling of valuable materials. europa.eupnnl.gov Solvent extraction is a well-established technique for this purpose. hcpgcollege.edu.in High molecular weight amines, including secondary and tertiary amines, have shown high extraction power and stability for recovering elements like plutonium and neptunium (B1219326) from nitrate (B79036) solutions.

Base Metal and Strategic Element Extraction from Complex Matrices

Diisotridecylamine has been identified as a favorable extractant for certain base metals from chloride-containing solutions. researchgate.net For example, it has been studied for the selective extraction of zinc(II) from industrial effluent streams. researchgate.net The extraction of metal ions from complex matrices, such as industrial wastes and low-grade ores, is becoming increasingly important to recover valuable metals and mitigate environmental contamination. mdpi.comresearchgate.net

The effectiveness of DITDA in these systems depends on the formation of extractable metal complexes. In chloride media, zinc forms anionic chlorocomplexes which can be extracted by the amine. The efficiency of extraction is influenced by the acid concentration and the presence of other metals.

Table 1: Investigated Extractants for Zinc(II) Extraction from Chloride Matrix

| Extractant | Chemical Name | Type |

| Hostarex A226 | Diisotridecylamine | Secondary Amine |

| TBP | Tributyl phosphate | Solvating Extractant |

| Hostarex A324 | Tri-iso-octylamine | Tertiary Amine |

| Hostarex A327 | Tri-n-octyl/n-decylamine | Tertiary Amine |

This table is based on a study comparing different extractants for zinc recovery. researchgate.net

Ionic liquids containing specific functional groups are also being explored for the extraction of heavy metals like silver and mercury from complex aqueous solutions, demonstrating high extraction efficiencies even at low concentrations. mdpi.com

Multi-Stage Extraction Process Design and Optimization

To achieve high recovery and purity of target metals, solvent extraction processes are almost always conducted in a multi-stage, counter-current manner. zaiput.comgalaxy.ai This approach is particularly crucial for separations involving chemically similar elements, such as rare earths, where the separation factor between adjacent elements is low. mdpi.com

Counter-Current Flow:

In a multi-stage counter-current extraction circuit, the aqueous feed solution and the organic extractant phase flow in opposite directions through a series of mixer-settler units. zaiput.com911metallurgist.com The fresh (or stripped) organic phase enters at the stage where the aqueous phase has the lowest concentration of the target metal, and the loaded organic phase exits from the stage where it contacts the fresh aqueous feed. This arrangement maximizes the concentration gradient, which is the driving force for mass transfer, at every stage of the process. youtube.com Consequently, counter-current extraction achieves a higher degree of separation with a lower solvent-to-feed ratio compared to co-current or cross-current configurations. galaxy.ai

Design and Optimization:

The design of a multi-stage extraction process involves determining the optimal number of extraction stages required to achieve the desired separation. mdpi.com This is a complex task influenced by several factors:

Extraction Isotherms: The fundamental data for process design is the extraction isotherm, which represents the equilibrium distribution of the metal between the organic and aqueous phases at a constant temperature and pH. mdpi.com

McCabe-Thiele Analysis: For single-element systems, the McCabe-Thiele diagram is a graphical method used to determine the number of theoretical stages required to achieve a specific extraction efficiency. mdpi.comresearchgate.net This method involves plotting the equilibrium line (derived from the isotherm) and an operating line, the slope of which is determined by the ratio of the aqueous to organic flow rates. researchgate.net

Modeling and Simulation: For complex multi-element systems, such as those encountered in rare earth element separation, simple graphical methods are insufficient. mdpi.com In these cases, process modeling and simulation are essential tools for flowsheet design and optimization. mdpi.comd-nb.info These models incorporate the equilibrium chemistry of all components and can be used to simulate the performance of a multi-stage circuit under various operating conditions. mdpi.com

Optimization Algorithms: To find the optimal number of stages and flow rates, optimization routines can be coupled with process models. mdpi.com Algorithms like particle swarm optimization can be used to minimize an objective function that balances product purity and recovery. mdpi.com

The optimization of a multi-stage extraction process aims to minimize both capital and operating costs. This involves finding the right balance between the number of stages (capital cost) and the solvent flow rate (operating cost) to achieve the target separation.

Interactive Table: Parameters in Multi-Stage Extraction Design

Stripping and Recovery Methodologies for Extracted Species

Once the diisotridecylamine-containing organic phase is loaded with the target metal, the next crucial step in the hydrometallurgical circuit is stripping. Stripping, also known as back-extraction, is the process of transferring the extracted metal from the loaded organic phase back into an aqueous solution. 911metallurgist.com The resulting concentrated and purified aqueous solution is then ready for final metal recovery, while the regenerated (stripped) organic phase is recycled back to the extraction section. 911metallurgist.com

Stripping Agents and Mechanisms:

The choice of stripping agent and conditions is critical for efficient and selective recovery of the metal. The stripping process essentially reverses the extraction reaction. For amine-based extractants like DITDA, which typically extract metals from acidic solutions, stripping is often accomplished by contacting the loaded organic phase with an alkaline or neutral aqueous solution.

A German patent describes a process for separating metal complex dyes from wastewater using amines, including diisotridecylamine. google.com After extracting the dye into an organic phase containing DITDA, the organic phase is treated with aqueous alkali to recover the dye and regenerate the amine. google.comgoogle.com This demonstrates the principle of using a pH swing to reverse the extraction equilibrium.

The general reaction for stripping a metal (M) from a loaded DITDA organic phase can be represented as:

(R₃NH⁺)ₙMⁿ⁻ + nOH⁻(aq) → nR₃N(org) + Mⁿ⁻(aq) + nH₂O(l)

Where R₃N represents DITDA. The addition of a base (like NaOH) neutralizes the protonated amine, breaking the ion-pair complex and releasing the metal anion into the aqueous phase.

Factors Influencing Stripping Efficiency:

Stripping Agent Concentration: The concentration of the stripping agent (e.g., NaOH, Na₂CO₃, or H₂SO₄ for certain complexes) directly impacts the stripping efficiency. A sufficient concentration is required to shift the equilibrium towards the complete release of the metal.

pH of the Stripping Solution: The pH of the aqueous stripping solution is a key parameter. For amine extractants, increasing the pH of the stripping solution generally enhances the stripping of the metal.

Temperature: Temperature can influence the stripping kinetics and equilibrium.

Phase Ratio (O/A): The ratio of the organic phase volume to the aqueous phase volume in the stripping stage affects the concentration of the stripped metal in the final aqueous product. researchgate.net A lower O/A ratio in stripping can lead to a more concentrated strip solution.

Final Metal Recovery:

After stripping, the metal is present in a concentrated aqueous solution. The final recovery of the metal from this solution can be achieved through various methods, including:

Precipitation: The metal can be precipitated as an insoluble salt (e.g., hydroxide, carbonate, or sulfide) by adding a suitable precipitating agent. eeer.org

Electrowinning: For metals like copper and nickel, electrolysis can be used to deposit the pure metal onto a cathode.

Crystallization: The metal can be recovered as a high-purity crystalline salt by evaporating the water from the strip solution. eeer.org

Catalytic Functions and Applications of Diisotridecylamine and Its Derivatives

Diisotridecylamine as an Organocatalyst in Organic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. youtube.com Diisotridecylamine, a sterically hindered secondary amine, and its derivatives can function as effective organocatalysts, particularly in transformations requiring a basic catalyst.

Base Catalysis in Condensation and Addition Reactions

Diisotridecylamine's basic nature, stemming from the lone pair of electrons on the nitrogen atom, allows it to act as a Brønsted base, accepting a proton, or a Lewis base, donating its electron pair. This basicity is central to its catalytic activity in various condensation and addition reactions.

Condensation Reactions:

In condensation reactions, such as the aldol (B89426) condensation, diisotridecylamine can facilitate the formation of enolates. The amine abstracts an alpha-proton from a carbonyl compound, generating a nucleophilic enolate. This enolate then attacks the carbonyl group of another molecule, leading to a β-hydroxy carbonyl compound, which can subsequently dehydrate to form an α,β-unsaturated carbonyl compound. orgosolver.com The general mechanism involves the formation of an enolate ion or an enol tautomer which then acts as the nucleophile. orgosolver.com

Similarly, in Knoevenagel condensations, diisotridecylamine can catalyze the reaction between an active methylene (B1212753) compound and an aldehyde or ketone. organic-chemistry.org The amine promotes the formation of a carbanion from the active methylene compound, which then adds to the carbonyl component.

Addition Reactions:

Diisotridecylamine is also implicated in Michael additions, a type of conjugate addition reaction. softbeam.netwikipedia.orgoregonstate.edu In these reactions, the amine can activate the Michael donor by deprotonation, creating a nucleophile that attacks the β-carbon of an α,β-unsaturated carbonyl compound. oregonstate.eduorganic-chemistry.org This process is crucial for forming new carbon-carbon bonds in a controlled manner. wikipedia.org

The table below summarizes the role of diisotridecylamine as a base catalyst in these key organic reactions.

| Reaction Type | Role of Diisotridecylamine | Intermediate Formed |

| Aldol Condensation | Brønsted Base | Enolate |

| Knoevenagel Condensation | Brønsted Base | Carbanion |

| Michael Addition | Brønsted Base | Enolate/Carbanion |

Role in Specific Organocatalytic Cycles

The utility of diisotridecylamine extends to its participation in specific organocatalytic cycles. In these cycles, the amine is not merely a stoichiometric base but a true catalyst that is regenerated after each reaction sequence.

For instance, in certain tandem reactions, which combine multiple transformations in a single pot, diisotridecylamine can play a pivotal role. An example is a tandem Michael-aldol reaction, where the amine first catalyzes the Michael addition to form an intermediate, which then undergoes an intramolecular aldol condensation catalyzed by the same amine. beilstein-journals.org This approach allows for the rapid construction of complex cyclic molecules from simple acyclic precursors.

The efficiency of these catalytic cycles often depends on the specific structure of the amine and the reaction conditions. The bulky isodecyl groups of diisotridecylamine can influence the stereochemical outcome of the reaction, a key aspect of asymmetric organocatalysis. nih.gov

Diisotridecylamine as a Ligand in Metal-Catalyzed Reactions

Beyond its role as an organocatalyst, diisotridecylamine and its derivatives can act as ligands in transition metal-catalyzed reactions. sioc-journal.cn A ligand is a molecule that binds to a central metal atom to form a coordination complex. libretexts.org The properties of the ligand can significantly influence the catalytic activity and selectivity of the metal center. aithor.commdpi.comnumberanalytics.com

Coordination Chemistry with Transition Metals for Catalysis

Diisotridecylamine, with its nitrogen donor atom, can coordinate to a variety of transition metals, such as palladium, rhodium, and nickel. nih.govsioc-journal.cn The formation of these metal-ligand complexes is a cornerstone of homogeneous catalysis. orientjchem.org The steric bulk of the isodecyl groups in diisotridecylamine can create a specific coordination environment around the metal center, which can be advantageous in certain catalytic applications.

The coordination of diisotridecylamine to a transition metal can modulate the metal's electronic properties, affecting its reactivity. The amine ligand can donate electron density to the metal, influencing its ability to participate in key steps of a catalytic cycle, such as oxidative addition and reductive elimination. researchgate.net

Influence on Catalyst Selectivity and Activity Profiles

The choice of ligand is critical in controlling the selectivity and activity of a metal catalyst. paint.orgrsc.org Diisotridecylamine, when used as a ligand, can impact these profiles in several ways:

Selectivity: The steric environment created by the diisotridecylamine ligand can direct the substrate to bind to the metal center in a specific orientation, leading to high regioselectivity or stereoselectivity. nih.gov For example, in cross-coupling reactions, the ligand can influence which position on a molecule reacts.

The table below illustrates how diisotridecylamine as a ligand can influence catalyst performance.

| Catalyst Property | Influence of Diisotridecylamine Ligand |

| Activity | Can enhance catalyst stability and turnover number. |

| Selectivity | Steric bulk can control regioselectivity and stereoselectivity. |

| Solubility | Long alkyl chains can improve solubility in nonpolar solvents. |

Heterogeneous Catalysis Incorporating Diisotridecylamine

While diisotridecylamine is primarily used in homogeneous catalysis, where the catalyst is in the same phase as the reactants, there is potential for its incorporation into heterogeneous systems. savemyexams.com Heterogeneous catalysts are in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. mdpi.com

One approach to creating a heterogeneous catalyst is to immobilize the diisotridecylamine or its metal complexes onto a solid support. capitalresin.com This support can be an inorganic material like silica (B1680970) or alumina (B75360), or a polymer resin. ecovyst.commdpi.com The immobilization can be achieved through covalent bonding or physical adsorption.

Supported diisotridecylamine-based catalysts can offer the benefits of both homogeneous and heterogeneous catalysis: the high activity and selectivity of a molecular catalyst combined with the ease of handling and recyclability of a solid catalyst. physchem.cz For example, a palladium complex with a diisotridecylamine-derived ligand could be immobilized on silica and used in a continuous flow reactor for cross-coupling reactions. researchgate.net This approach is of significant interest for developing more sustainable and economically viable chemical processes. rsc.org

The development of such heterogeneous catalysts incorporating diisotridecylamine is an active area of research, with the potential to expand its applications in industrial-scale chemical production.

Immobilization Techniques for Amine Catalysts on Solid Supports

The heterogenization of homogeneous catalysts by immobilizing them on solid supports is a critical strategy in green chemistry and industrial processes. For amine catalysts, including potentially Diisotridecylamine and its derivatives, immobilization offers simplified catalyst-product separation, potential for catalyst recycling, and enhanced stability. nih.gov Several techniques are available for the immobilization of amine-containing molecules.

Covalent Attachment: This method involves the formation of a strong, stable chemical bond between the amine catalyst and the solid support. Common supports include silica, alumina, and functionalized polymers like polystyrene. nih.govnih.gov The surface of the support is typically functionalized with reactive groups that can form covalent bonds with the amine. For a secondary amine like Diisotridecylamine, surface functionalities such as epoxy or aldehyde groups can be utilized. mdpi.com The reaction between an epoxy-functionalized support and the amine would form a stable secondary amine linkage. mdpi.com Reductive amination is another common strategy, where an aldehyde-functionalized support reacts with the amine to form a Schiff base, which is then reduced to a stable amine bond.

Non-covalent Immobilization (Physisorption): This technique relies on weaker interactions such as van der Waals forces, hydrogen bonding, and electrostatic interactions to adsorb the catalyst onto the support surface. nih.gov While simpler to implement, a significant drawback is the potential for the catalyst to leach from the support during the reaction, especially with changes in solvent polarity or temperature. For a large, non-polar molecule like Diisotridecylamine, hydrophobic interactions with a suitable support could be a primary mechanism for physisorption.

Entrapment and Encapsulation: In these methods, the catalyst is physically trapped within the porous network of a solid matrix, such as a polymer gel or a sol-gel material. nih.gov The pores of the support are designed to be large enough to allow the passage of reactants and products but small enough to retain the larger catalyst molecule. This method avoids chemical modification of the catalyst but can sometimes suffer from mass transfer limitations.

Ionic Bonding: For amine derivatives that can be quaternized to form cationic species, immobilization can be achieved through ionic interactions with a negatively charged support surface.

The choice of immobilization technique depends on the specific catalyst, the reaction conditions, and the nature of the solid support. For a bulky secondary amine like Diisotridecylamine, steric hindrance could influence the efficiency of covalent attachment methods.

| Immobilization Technique | Description | Support Materials | Key Considerations for Diisotridecylamine |

| Covalent Attachment | Formation of a chemical bond between the catalyst and support. | Silica, Alumina, Polystyrene | Steric hindrance may affect reaction efficiency with surface functional groups. |

| Non-covalent Adsorption | Adsorption via van der Waals forces, hydrogen bonds, or hydrophobic interactions. | Carbon, Hydrophobic Polymers | Prone to catalyst leaching; relies on favorable hydrophobic interactions. |

| Entrapment | Physical confinement within a porous matrix. | Polymer Gels, Sol-Gels | Potential for mass transfer limitations due to the large size of the molecule. |

| Ionic Bonding | Electrostatic attraction between a charged catalyst derivative and a charged support. | Ion-Exchange Resins | Requires quaternization of the amine to form a cationic derivative. |

Surface Interactions and Reaction Dynamics in Supported Systems

Surface Interactions: The nature of the support surface can significantly influence the electronic properties and conformation of the immobilized catalyst. For instance, the acidity or basicity of a metal oxide support like alumina or silica can affect the reactivity of the nearby amine group. The porous structure and surface area of the support are also critical factors. fastercapital.com A high surface area provides more active sites for the reaction, but the pore size must be large enough to allow facile diffusion of reactants and products to and from the immobilized catalyst. fastercapital.com

In the case of a supported Diisotridecylamine catalyst, the long, branched alkyl chains would likely interact with the support surface. On a hydrophobic support, these chains might spread out to maximize van der Waals interactions, potentially influencing the accessibility of the amine's active site. On a more polar, hydrophilic surface, the alkyl chains might orient themselves away from the surface, which could either enhance or hinder access to the catalytic center depending on the specific geometry.

The local concentration of reactants at the catalyst's active site can be much different from the bulk concentration, a phenomenon influenced by the surface properties of the support. For example, a hydrophobic support might concentrate non-polar reactants near the active sites, potentially accelerating the reaction.

Furthermore, the support can play a direct role in the catalytic mechanism. For example, in reactions involving polar intermediates or transition states, a polar support surface could stabilize these species, thereby lowering the activation energy and increasing the reaction rate. The study of model catalysts, often involving simplified systems like catalyst nanoclusters on planar single-crystal supports, helps to elucidate these complex surface processes at a microscopic level. cuni.czsciencenet.cn Understanding these interactions is key to designing more efficient and selective heterogeneous catalytic systems.

| Factor | Influence on Supported Diisotridecylamine Catalysis |

| Support Surface Chemistry | Acidity/basicity can affect amine reactivity. Polarity influences orientation of alkyl chains. |

| Support Physical Structure | High surface area increases available active sites. Pore size affects mass transfer of reactants and products. |

| Mass Transfer | Diffusion limitations can control the overall reaction rate, especially with a large catalyst molecule. |

| Local Reactant Concentration | Surface properties can concentrate reactants near the active site, affecting reaction kinetics. |

| Catalyst-Support Interactions | Can alter the electronic properties and conformation of the immobilized amine, impacting its catalytic activity and selectivity. |

Integration of Diisotridecylamine in Advanced Materials Science and Engineering

Diisotridecylamine as a Component in Polymer Science

The integration of Diisotridecylamine into polymer systems can significantly enhance material properties and enable the synthesis of novel functional polymers. Its utility spans from being a performance-enhancing additive to a fundamental building block in polymerization processes.

Polymer Additives and Modifiers for Enhanced Properties

Diisotridecylamine and its derivatives are utilized as additives in various polymer formulations to improve performance and processing characteristics. krytox.com Fatty amines, a class to which Diisotridecylamine belongs, are known to function as epoxy curing agents and corrosion inhibitors within polymer matrices. softbeam.net

As an internal lubricant, additives based on fluorinated synthetic oils, which share functional similarities with branched amines, can migrate to the polymer's surface. This migration improves flow properties during processing and enhances the wear and abrasion resistance of the final product. krytox.com The bulky nature of Diisotridecylamine's alkyl groups can disrupt polymer chain packing, which may be leveraged to modify physical properties.

The use of additives is a cornerstone of polymer technology, allowing for the tailoring of properties to meet the demands of specific applications, from food contact materials to automotive components. fupress.com Additives can function as stabilizers, acid scavengers, flame retardants, and reinforcement fillers. kisuma.com

Table 1: Effects of Amine-based Additives on Polymer Properties

| Property Enhanced | Mechanism of Action | Example Application |

| Processability | Acts as an internal lubricant, reducing friction between polymer chains. | Easier mold release and reduced die buildup in extrusion. krytox.com |

| Mechanical Strength | Improves resistance to scratching, marring, and flex fatigue. krytox.com | Automotive weather stripping, polymer gears. krytox.com |

| Corrosion Resistance | Forms a protective layer, inhibiting corrosive attack on embedded materials. softbeam.net | Protective coatings for metal components. |

This table provides a generalized overview of the effects of amine-based additives in polymers.

Monomers for Functional Polymer Synthesis

Diisotridecylamine, being a diamine, can serve as a monomer in step-growth polymerization reactions to create functional polymers such as polyamides. libretexts.orgrasayanjournal.co.in Polyamides are synthesized through the condensation reaction between a diamine and a dicarboxylic acid. libretexts.orgrasayanjournal.co.in The specific structure of the Diisotridecylamine monomer, with its long, branched alkyl chains, would be incorporated into the polymer backbone, imparting unique characteristics to the resulting polyamide.

The synthesis of polyamides can be achieved through various methods, including direct polycondensation. rasayanjournal.co.inresearchgate.net The properties of the resulting polymer, such as molecular weight and thermal stability, are influenced by the reaction conditions and the specific monomers used. rasayanjournal.co.inbrunel.ac.uk The incorporation of the bulky diisotridecyl groups is expected to influence the polymer's solubility, crystallinity, and mechanical properties. For example, the introduction of large aliphatic chains can decrease the thermal degradation temperature compared to aromatic structures. rasayanjournal.co.in

Research into sequence-controlled polymers, where monomers are arranged in a specific order, is an expanding field that allows for precise control over the final properties of the macromolecule. nih.gov The use of functional monomers like Diisotridecylamine in such controlled polymerization techniques could lead to novel materials with highly tailored characteristics. researchgate.net

Role in Lubricant and Tribological Systems

Tribology is the science of interacting surfaces in relative motion, focusing on friction, wear, and lubrication. swri.orgoks-germany.com Diisotridecylamine and its derivatives, particularly in the form of molybdenum amine complexes, play a crucial role in modern lubricant formulations. google.comwipo.int

Friction and Wear Reduction Mechanisms in Advanced Lubricant Formulations

Diisotridecylamine is a key component in the synthesis of friction modifiers, such as molybdenum dialkyldithiocarbamate (MoDTC). google.comunpchemicals.com These additives are well-regarded for their ability to significantly reduce friction and wear between moving parts. unpchemicals.com The mechanism involves the formation of a protective tribochemical film on the friction surfaces. unpchemicals.comnumberanalytics.com

When subjected to the heat and pressure of tribological contact, MoDTC decomposes and forms a thin, durable film of molybdenum disulfide (MoS₂) on the metal surfaces. This MoS₂ layer has a lamellar structure that shears easily, effectively reducing direct metal-to-metal contact and lowering the coefficient of friction. numberanalytics.com This leads to decreased energy loss and enhanced durability of mechanical components. unpchemicals.com

In one study, the addition of a diisotridecylamine molybdate (B1676688) complex to a base oil was shown to reduce friction and wear by 30% and 80%, respectively. researchgate.net These additives are particularly important in applications such as internal combustion engine oils and industrial lubricants. unpchemicals.com

Table 2: Performance of Lubricant with Diisotridecylamine Molybdate Additive

| Performance Metric | Baseline Lubricant | Lubricant with Diisotridecylamine Molybdate | Improvement |

| Friction Reduction | High | Low | 30% researchgate.net |

| Wear Reduction | High | Low | 80% researchgate.net |

| Extreme Pressure (EP) Performance | Standard | Improved google.com | - |

| Yellow Metal Protection | Standard | Improved google.com | - |

This table is based on findings from a study comparing a baseline lubricant to one formulated with a diisotridecylamine molybdate additive. google.comresearchgate.net

Interaction with Metal Surfaces in Tribological Contacts

The effectiveness of Diisotridecylamine-derived additives is rooted in their chemical interaction with metal surfaces. aspur.rs The amine functional group exhibits a strong affinity for metal surfaces, facilitating the adsorption of the additive onto the material. mdpi.com This adsorption is a critical first step in the formation of the protective film.

In the case of corrosion inhibitors, which share mechanistic similarities, the amine nitrogen atom can coordinate with metal ions on the surface, forming a protective layer that impedes the penetration of corrosive species. aspur.rsmdpi.com This film formation can occur through physical adsorption (electrostatic attraction) or chemisorption (formation of coordinate covalent bonds). mdpi.com The long alkyl chains of Diisotridecylamine contribute to a dense, non-polar barrier that further shields the metal.

In tribological systems, this interaction is dynamic. The additive continuously reacts with the freshly exposed metal surfaces created by wear, replenishing the protective film. kit.edu This tribochemical reaction is essential for maintaining low friction and wear under boundary lubrication conditions, where the lubricant film is too thin to completely separate the surfaces. unpchemicals.com Furthermore, formulations containing diisotridecylamine molybdate have been shown to form a protective film on copper surfaces, which is particularly relevant for components in electric and hybrid vehicles. google.comwipo.int

Development of Functional Coatings and Surface Modifiers

Diisotridecylamine and its derivatives are integral to the development of functional coatings designed to protect surfaces and impart specific properties. smt.co.infraunhofer.de These coatings are crucial in preventing corrosion, reducing wear, and modifying surface energy. km-chemical.co.thinternationaljournalssrg.org

Amines are a well-established class of corrosion inhibitors used in protective coatings. mdpi.comchemceed.com They function by adsorbing onto the metal surface to form a barrier that inhibits the electrochemical processes of corrosion. inspenet.comfindaphd.com The inhibitor molecules can block anodic (metal dissolution) and/or cathodic (oxygen reduction) sites on the metal surface. inspenet.comfindaphd.com The large, hydrophobic structure of Diisotridecylamine makes it particularly effective in creating a durable barrier against moisture and other corrosive agents. researchgate.net

The application of these coatings can be achieved through conventional methods like spraying, dipping, or brushing. km-chemical.co.th The goal is to create a uniform, adhesive layer. The adhesion of the coating to the metal substrate is critical for its performance and can be enhanced by the chemical interaction between the amine groups in the formulation and the metal surface. fraunhofer.de

Functional coatings can also be designed to reduce friction, creating what are known as anti-friction coatings. km-chemical.co.th These often contain solid lubricants held in a resin binder. The principles of surface modification extend to polymers as well, where treatments can alter surface chemistry to improve adhesion for subsequent coating layers. researchgate.net The development of advanced coatings often involves tailoring the chemical composition to achieve a specific set of properties, such as hardness, corrosion resistance, and low friction, for demanding applications in aerospace, automotive, and industrial equipment. internationaljournalssrg.org

Self-Assembly Processes Involving Diisotridecylamine-Derived Structures

The molecular architecture of Diisotridecylamine, characterized by two large, branched non-polar alkyl chains and a polar secondary amine head group, predisposes it to undergo self-assembly in certain solvent systems. This process, where molecules spontaneously organize into ordered superstructures, is fundamental to its application in various fields of materials science, particularly in hydrometallurgy and nanoparticle synthesis. While detailed studies focusing exclusively on the self-assembly of pure Diisotridecylamine are limited in publicly accessible literature, its role as a carrier and extractant in liquid-liquid extraction systems provides significant insight into its behavior. researchgate.netlucp.netgoogle.com

The primary mode of self-assembly for Diisotridecylamine in non-polar organic solvents is the formation of reverse micelles. researchgate.netlucp.net Reverse micelles are thermodynamically stable, nanometer-sized aggregates of surfactant molecules in a non-polar continuous phase. lucp.netbeilstein-journals.org In these structures, the polar amine head groups of the Diisotridecylamine molecules are sequestered in a core, while the hydrophobic isotridecyl tails are oriented outwards into the surrounding organic solvent. lucp.netbeilstein-journals.org This arrangement allows for the solubilization of small amounts of a polar, immiscible phase, such as water or an aqueous solution containing metal ions, within the non-polar bulk solvent. derpharmachemica.com

The formation and stability of these self-assembled structures are governed by a balance of non-covalent interactions, including hydrophobic and van der Waals forces between the alkyl chains and electrostatic or hydrogen bonding interactions involving the polar amine cores. nih.govmdpi.com In the context of materials engineering, particularly for liquid-liquid extraction, Diisotridecylamine is used as a carrier molecule. lucp.netepdf.pub For instance, in the extraction of metal ions from an acidic aqueous solution, the amine group can be protonated, forming an ammonium (B1175870) salt. This charged head group then extracts the target metal anion from the aqueous phase into the organic phase through ion-pairing, encapsulating it within the reverse micelle structure. researchgate.net This mechanism has been identified as crucial for the extraction of various metals, including zinc and tungsten. researchgate.netgoogle.com

The table below outlines the components and driving forces behind the self-assembly of Diisotridecylamine into reverse micelles.

| Structural Component | Role in Self-Assembly | Dominant Interactions |

| Isotridecyl Chains | Hydrophobic tail | Van der Waals forces, Hydrophobic interactions |

| Amine Group | Polar head group | Hydrogen bonding, Electrostatic interactions, Ion-pairing |

| Solvent | Continuous phase (typically non-polar) | Dictates reverse micelle formation |

| Aqueous Phase/Solute | Encapsulated core material | Stabilizes the polar core of the reverse micelle |

The ability of Diisotridecylamine to form these ordered, dynamic structures is also leveraged in the synthesis of nanomaterials, where reverse micelles can act as nanoreactors. The confined environment of the aqueous core controls the size, shape, and distribution of the precipitating nanoparticles, preventing uncontrolled growth and aggregation. beilstein-journals.orgresearchgate.net

The following table summarizes research findings where the self-assembly of long-chain amines, analogous to or explicitly including Diisotridecylamine, is a key mechanism.

| Application Area | System Description | Observed Self-Assembled Structure | Research Finding/Significance | Reference |

| Hydrometallurgy | Extraction of Zinc ions from chloride matrix into an organic solvent. | Reverse Micelles | Diisotridecylamine (Hostarex A327) was identified as a favorable extractant, operating via a self-assembly mechanism to encapsulate and transport metal ions. | researchgate.net |

| Hydrometallurgy | Extraction of Tungsten from an aqueous solution into an aliphatic hydrocarbon. | Reverse Micelles / Aggregates | A solution containing Diisotridecylamine and isodecanol (B128192) in a hydrocarbon solvent is loaded with tungsten, indicating the formation of amine-based aggregates that carry the metal complex. | google.com |

| Bioseparations | Supported Liquid Membrane (SLM) transport of amino acids. | Carrier Aggregates in Membrane | Diisotridecylamine was noted as a good carrier for ion-pair extraction within a liquid membrane, a process reliant on the formation of transportable complexes. | epdf.pub |

| Nanomaterial Synthesis | General method for creating organized 2D arrays of nanoparticles. | Reverse Micelle Templating | Amphiphilic molecules in an organic solvent spontaneously form reverse micelles that act as templates or nanoreactors for the synthesis of a wide range of nanoparticles. | researchgate.net |

Theoretical and Computational Investigations of Diisotridecylamine Systems

Molecular Modeling of Diisotridecylamine Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules to understand and predict their properties. For Diisotridecylamine, modeling focuses on how the sterically hindered tertiary amine center and the large, flexible alkyl chains influence its interactions with other molecules and its behavior in different environments. acs.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It is a widely used tool in chemistry and materials science for calculating properties like electron density, molecular orbital energies, and partial atomic charges. acs.org These calculations help in understanding molecular geometry, reactivity, and spectroscopic properties. The reactivity of tertiary amines, for example, can be assessed by visualizing electron density and steric hindrance effects. researchgate.net

For Diisotridecylamine, DFT calculations can elucidate the electronic environment of the central nitrogen atom. The bulky isodecyl groups create significant steric hindrance, which, along with the electron-donating nature of the alkyl chains, governs the amine's basicity and nucleophilicity. acs.org DFT studies can precisely quantify these electronic effects, predicting how the molecule will interact with other chemical species, such as acids or metal ions. For instance, studies on similar long-chain amines have used quantum chemical calculations to analyze their molecular and electronic structure, finding consistency with experimental findings. researchgate.net

Illustrative DFT Calculation Results for Diisotridecylamine: This table presents hypothetical data that would be generated from a typical DFT study.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | +1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 7.0 eV | Relates to chemical stability and reactivity. |

| Partial Charge on Nitrogen | -0.45 e | Quantifies the electron density at the reactive amine center. |

| Dipole Moment | 1.1 D | Reflects the overall polarity of the molecule. |

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. aip.org It is a powerful predictive tool for probing dynamics on the nanosecond timescale. cambridge.org For amphiphilic molecules like Diisotridecylamine, which possess a polar head (the amine group) and large nonpolar tails (the alkyl chains), MD simulations are essential for studying their self-assembly and behavior in solution. scispace.comnih.govaip.org

Simulations can model how Diisotridecylamine molecules behave in various solvents, such as an organic diluent or at an oil-water interface, which is critical for its application in solvent extraction. These "virtual experiments" can predict the formation of aggregates or micelles, the conformational flexibility of the long alkyl chains, and the molecule's orientation at interfaces. aip.orgcambridge.org By simulating the system over time, researchers can observe dynamic processes like the coalescence and fragmentation of micelles, providing a molecular-level understanding of its function. nih.gov

Illustrative MD Simulation Parameters for Diisotridecylamine in a Two-Phase System: This table outlines typical parameters and outputs from an MD simulation designed to study solvent extraction behavior.

| Parameter/Observable | Typical Value/Description | Purpose |

|---|---|---|

| System Composition | Diisotridecylamine, Dodecane (organic), Water, Metal Ion (e.g., Eu³⁺) | To simulate a realistic solvent extraction environment. |

| Simulation Time | 100 ns | To allow the system to reach equilibrium and observe dynamic events. |

| Temperature | 300 K | To simulate room temperature conditions. |

| Radius of Gyration (Rg) of Amine Aggregates | Calculated from trajectory | To measure the size and compactness of molecular aggregates. cambridge.org |

| Solvent Accessible Surface Area (SASA) | Calculated from trajectory | To quantify the exposure of the amine to the solvent. |

| Coordination Number of Metal Ion | Calculated from trajectory | To determine how many amine molecules bind to the extracted metal. |

Density Functional Theory (DFT) Studies of Electronic Structure

Prediction of Reaction Pathways and Transition States in Amine Chemistry

Understanding how a chemical reaction occurs requires identifying the reaction mechanism—the sequence of elementary steps involving intermediates and transition states. portlandpress.com Computational chemistry allows for the exploration of potential energy surfaces to locate the minimum energy pathways from reactants to products. nih.govcecam.org Methods like the Nudged Elastic Band (NEB) or coordinate driving are used to find the transition state, which is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. nih.gov

For Diisotridecylamine, these methods can be used to predict the pathways of its various reactions. For example, in an acid-base reaction, computations can model the proton transfer from an acid to the amine's nitrogen atom. In a catalytic process, every step of the proposed cycle can be modeled to determine its energetic feasibility. rsc.org DFT calculations are frequently employed to shed light on reaction mechanisms, indicating which steps are rate-limiting. rsc.orgrsc.org Such studies are crucial for optimizing reaction conditions and understanding the origins of selectivity. acs.org

Computational Studies of Solvent Extraction Thermodynamics and Kinetics

Solvent extraction is a complex process governed by both thermodynamics (the position of the equilibrium) and kinetics (the rate at which equilibrium is reached). rsc.orgacs.org Computational chemistry provides a framework for studying both aspects. Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the transfer of a species from the aqueous to the organic phase can be calculated. hbni.ac.inipn.mx A negative ΔG indicates a spontaneous extraction process. acs.org

Kinetic studies involve modeling the energy barriers for the steps involved in the extraction, such as the diffusion of the extractant to the interface and the formation of the extracted complex. osti.gov For Diisotridecylamine, computational studies could model the extraction of a metal ion by calculating the free energy change associated with moving the ion from the water phase to the organic phase where it is complexed by the amine. hbni.ac.in This provides fundamental insights into the efficiency and selectivity of the extraction process, complementing experimental data. rsc.orgosti.gov

Illustrative Thermodynamic Data for a Metal Extraction Process: This table shows hypothetical thermodynamic values for the extraction of a metal ion (M³⁺) by Diisotridecylamine (DITDA).

| Thermodynamic Parameter | Hypothetical Value | Interpretation |

|---|---|---|

| ΔG°extraction (Gibbs Free Energy) | -25 kJ/mol | The extraction process is spontaneous under standard conditions. ipn.mx |

| ΔH°extraction (Enthalpy) | -15 kJ/mol | The process is exothermic, releasing heat. |

| ΔS°extraction (Entropy) | +33 J/(mol·K) | The process leads to an increase in disorder, likely due to the release of water molecules from the ion's hydration shell. |

Elucidation of Catalytic Mechanisms via Computational Chemistry Approaches

Computational methods, particularly DFT, are indispensable for elucidating the mechanisms of catalytic reactions. acs.org They allow researchers to map out entire catalytic cycles, identifying the structures of all intermediates and transition states and calculating their relative energies. portlandpress.comrsc.org This provides a detailed, atomistic picture of how a catalyst functions, which is often impossible to obtain through experimental means alone. portlandpress.com